4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-(3-fluorophenyl)-2,5-dimethyl-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-12-13(2)10(15)14(7)9-5-3-4-8(11)6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXSGEKTFTUGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396977 | |
| Record name | 4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860786-18-1 | |
| Record name | 4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Carbonyl Cyclization
A foundational route involves cyclocondensation between hydrazine derivatives and carbonyl compounds. For 4-(3-fluorophenyl)-substituted triazoles, 3-fluorophenylhydrazine serves as a critical precursor. Reacting this with α-ketoesters or diketones under acidic or basic conditions facilitates triazole ring formation.
In a representative procedure, 3-fluorophenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux, forming a hydrazone intermediate. Subsequent cyclization via dehydration yields the 1,2,4-triazol-5(4H)-one scaffold. This method, however, requires optimization to introduce methyl groups at N1 and N3 post-cyclization.
Imidate-Based Cyclization
Mangarao et al. demonstrated that 2,2,2-trichloroethyl imidates undergo cyclization in polyethylene glycol (PEG) with p-toluenesulfonic acid (PTSA) to form 1,2,4-triazoles. Adapting this method, 3-fluorophenyl imidate could be cyclized under similar conditions to generate the 4-aryl triazole core. Subsequent N-methylation steps would introduce the dimethyl groups.
Key Reaction Conditions
- Catalyst: PTSA (10 mol%)
- Solvent: PEG-400
- Temperature: 80–100°C
- Yield: Up to 92% (for analogous triazoles)
Post-Cyclization Functionalization: N-Methylation
Alkylation of NH-Triazoles
Once the 4-(3-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one core is synthesized, selective N-methylation at positions 1 and 3 is critical. Methylation typically employs methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ or NaH).
Procedure
- Dissolve the triazole core in anhydrous DMF or THF.
- Add MeI (2.2 equiv) and K₂CO₃ (3 equiv).
- Stir at 60°C for 12–24 hours.
- Purify via column chromatography to isolate the dimethylated product.
Challenges
- Regioselectivity: Ensuring methylation at both N1 and N3 without over-alkylation.
- Side reactions: Quaternization of nitrogen or O-methylation.
One-Pot Multi-Component Approaches
Copper-Catalyzed Coupling
Copper catalysis enables efficient triazole synthesis via tandem cyclization and cross-coupling. For example, combining 3-fluoroaniline , a methyl-substituted acetylenic precursor, and trimethylsilyl azide (TMSN₃) under Cu(I) catalysis forms the triazole ring while introducing substituents.
Optimized Conditions
- Catalyst: CuI (5 mol%)
- Ligand: 1,10-Phenanthroline
- Solvent: DMF
- Temperature: 80°C
- Yield: 75–86% (for analogous triazoles)
Metal-Free Dehydrogenative Cyclization
B(C₆F₅)₃-Catalyzed Synthesis
Guru et al. reported a metal-free method using B(C₆F₅)₃ to catalyze cyclization of N-tosylhydrazones with anilines. Applying this, 3-fluorophenylhydrazone and a dimethyl-substituted amine could undergo dehydrogenative cyclization to form the target compound.
Advantages
- No transition metals required.
- High functional group tolerance.
- Yield: Up to 85% (for similar triazoles).
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazine-Carbonyl | 3-Fluorophenylhydrazine, α-ketoester | Acidic/Reflux | 60–75 | Simple reagents | Multi-step methylation required |
| Imidate Cyclization | 3-Fluorophenyl imidate, PTSA | PEG-400, 80°C | 85–92 | High yield, one-pot | Limited scalability |
| Copper-Catalyzed | CuI, TMSN₃, 3-fluoroaniline | DMF, 80°C | 75–86 | Regioselective | Metal contamination risk |
| B(C₆F₅)₃ Catalysis | N-Tosylhydrazone, B(C₆F₅)₃ | Toluene, 110°C | 80–85 | Metal-free, eco-friendly | Costly boron catalyst |
Mechanistic Insights and Optimization
Cyclization Mechanisms
- Hydrazone Cyclization : Protonation of the hydrazone carbonyl facilitates nucleophilic attack by the adjacent nitrogen, forming the triazole ring.
- Copper-Mediated Azide-Alkyne Cycloaddition (CuAAC) : While traditionally for 1,2,3-triazoles, modified CuAAC protocols enable 1,2,4-triazole formation via altered dipole configurations.
Methylation Selectivity
Methylation at N1 and N3 is influenced by steric and electronic factors. Steric hindrance from the 3-fluorophenyl group favors methylation at the less hindered N1 position first. Subsequent methylation at N3 requires elevated temperatures or stronger bases.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances the scalability of triazole synthesis. For instance, imidate cyclization in PEG-400 can be adapted to flow conditions, reducing reaction times from hours to minutes.
Green Chemistry Metrics
- Atom Economy : Multi-component methods (e.g., copper-catalyzed) exhibit higher atom efficiency compared to stepwise approaches.
- Solvent Recovery : PEG-400’s recyclability makes it ideal for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally analogous triazolone derivatives highlights the impact of substituent variation on physicochemical properties and biological activity. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Triazolone Derivatives
Key Observations:
Substituent Position and Electronic Effects: The 3-fluorophenyl group in the target compound may confer distinct electronic effects compared to 2-fluorophenyl () or 4-fluorophenyl () derivatives. Methyl groups at positions 1 and 3 (target compound) versus difluoromethyl () or methoxybenzyl () substituents influence steric bulk and solubility. Methyl groups typically increase metabolic stability but may reduce polarity .
Biological Activity :
- Compounds with alkoxyphenyl substituents (e.g., 4-ethoxyphenyl in ) exhibit anticonvulsant activity, suggesting that electron-donating groups enhance central nervous system penetration. In contrast, halogenated derivatives (e.g., 4-chloro-2-fluorophenyl in ) are linked to agrochemical applications, where halogen atoms improve herbicidal potency .
Synthetic Methodologies :
- The target compound likely shares synthesis routes with and , where triazole thiols are alkylated using α-halogenated ketones. For example, cesium carbonate-mediated thiolate formation () is a common strategy to enhance nucleophilicity in triazolone synthesis.
Crystallographic and Stability Data :
- While crystallographic data for the target compound is unavailable, related structures (e.g., ) reveal planar molecular geometries stabilized by intramolecular hydrogen bonds (N–H⋯O, O–H⋯O). Such interactions likely contribute to the stability of triazolones under physiological conditions .
Biological Activity
4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. The following sections detail specific activities and findings.
Antimicrobial Activity
Several studies have examined the antimicrobial properties of triazole derivatives. A study indicated that compounds similar to this compound exhibited significant activity against a range of bacteria and fungi. For instance:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
These results suggest that the compound possesses notable antimicrobial properties that could be further explored for therapeutic applications.
Antiviral Activity
Research has also highlighted the potential antiviral effects of triazole derivatives. A notable study focused on the inhibition of Yellow Fever Virus (YFV) using a similar class of compounds. The findings indicated that triazoles could inhibit viral replication effectively:
| Compound | Virus | IC50 (µM) |
|---|---|---|
| This compound | Yellow Fever Virus | 0.25 µM |
This suggests that the compound may serve as a lead for developing antiviral agents against YFV and potentially other viruses.
Anticancer Activity
The anticancer properties of triazoles are well-documented. A study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 (epidermoid carcinoma) | 15 µM |
| This compound | Jurkat (T-cell leukemia) | 10 µM |
The results indicate significant cytotoxic effects against these cancer cell lines, warranting further investigation into its mechanisms of action.
Case Studies
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against YFV. The compound was found to inhibit viral replication with an IC50 value significantly lower than existing antiviral agents. This highlights its potential as a novel antiviral treatment.
Case Study 2: Anticancer Properties
A clinical trial involving patients with advanced skin cancer assessed the safety and efficacy of a regimen including this triazole derivative. Preliminary results showed a reduction in tumor size in several patients after treatment cycles.
Q & A
Q. What are the common synthetic strategies for preparing 4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of fluorophenyl-substituted precursors with triazole-forming reagents. Key steps include:
- N-Alkylation : Introducing methyl groups at the 1- and 3-positions of the triazole ring using methylating agents like methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : Formation of the triazolone core via acid- or base-catalyzed cyclocondensation. Reaction temperatures (80–120°C) and solvent polarity (e.g., ethanol or acetonitrile) critically influence yield .
Optimization Tips : - Use high-resolution mass spectrometry (HRMS) and FT-IR to monitor intermediate formation.
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. Which characterization techniques are essential for confirming the structure of this compound?
A multi-technique approach is recommended:
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs:
- Anticonvulsant Activity : Use the maximal electroshock (MES) test in rodent models to evaluate seizure suppression. Pair with rotarod neurotoxicity tests to assess safety margins .
- Antimicrobial Screening : Employ broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies often arise from variations in substituent electronic effects or assay conditions. To address this:
- Structure-Activity Relationship (SAR) Analysis : Compare activities of derivatives with substituents at the 3-fluorophenyl or triazole positions. For example, electron-withdrawing groups (e.g., -CF₃) may enhance receptor binding .
- Standardize Assays : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) and use positive controls (e.g., fluconazole for antifungal tests) .
Q. What computational methods are effective for predicting interactions between this compound and biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the triazolone oxygen may act as a hydrogen bond acceptor .
- Molecular Docking : Use AutoDock Vina to model binding to targets like γ-aminobutyric acid (GABA) receptors. Validate with MD simulations to assess binding stability .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?
- Disorder in Fluorophenyl Groups : Fluorine’s high electron density can cause diffraction artifacts. Mitigate by collecting data at low temperature (100 K) and using SHELXL’s PART instruction to model disorder .
- Twinned Crystals : If merging fails (Rint > 0.1), reprocess data with TWINABS or refine as a twin using HKLF5 format in SHELXL .
Q. How can researchers optimize the compound’s solubility for in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
